molecular formula C14H13NO B8519402 6-[(2-Methylbut-3-yn-2-yl)oxy]quinoline CAS No. 139457-36-6

6-[(2-Methylbut-3-yn-2-yl)oxy]quinoline

Cat. No.: B8519402
CAS No.: 139457-36-6
M. Wt: 211.26 g/mol
InChI Key: JWMBZSGIUQDKFO-UHFFFAOYSA-N
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Description

6-[(2-Methylbut-3-yn-2-yl)oxy]quinoline is a quinoline derivative featuring a propargyl ether substituent at the 6-position of the quinoline core. Quinoline derivatives are renowned for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties . The 6-position substitution in quinoline is particularly significant, as modifications here often influence electronic properties, steric effects, and interactions with biological targets . The propargyl ether group in this compound introduces a rigid, linear alkyne moiety, which may enhance binding affinity to enzymes or receptors through π-π stacking or hydrophobic interactions .

Properties

CAS No.

139457-36-6

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

6-(2-methylbut-3-yn-2-yloxy)quinoline

InChI

InChI=1S/C14H13NO/c1-4-14(2,3)16-12-7-8-13-11(10-12)6-5-9-15-13/h1,5-10H,2-3H3

InChI Key

JWMBZSGIUQDKFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)OC1=CC2=C(C=C1)N=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Position 6 vs. Other Positions: Substitution at position 6 (as in the target compound) is less common than at positions 2, 4, or 8 in bioactive quinolines. Methoxy or hydroxy groups at position 6 are associated with P-glycoprotein inhibition or antitumor activity , whereas propargyl ethers may offer unique steric and electronic profiles.
  • Propargyl Ether vs.

Antitumor Potential

  • 8-Hydroxyquinoline derivatives (e.g., 1,1-bis-[(8-quinolyl)oxy]methane) exhibit antitumor activity against breast cancer cells (MCF-7) and leishmanial parasites, likely via iron chelation or DNA intercalation .
  • 6-Methoxy-2-arylquinolines show moderate cytotoxicity, but their primary role is as P-glycoprotein inhibitors, reversing multidrug resistance in cancer cells .

Antimicrobial Activity

  • Pyrimidine-quinoline hybrids (e.g., N4-[4,6-Diaryl-2-pyrimidinyl]-7-chloro-4-quinolinamine) demonstrate broad-spectrum antibacterial and antifungal activity, attributed to their dual-targeting of microbial enzymes .
  • 4-Chloro-6-methoxy-2-(thiophen-2-yl)quinoline (CAS 5828-42-2) is structurally similar to known antimicrobial agents, though its specific activity requires further validation .

Key Challenges :

  • The propargyl ether group in the target compound may require stringent anhydrous conditions to avoid alkyne side reactions, unlike methoxy or hydroxy derivatives .

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